Methymycin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

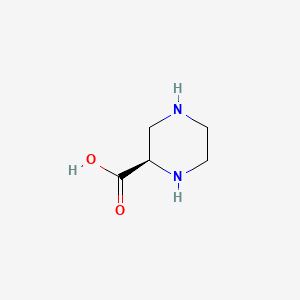

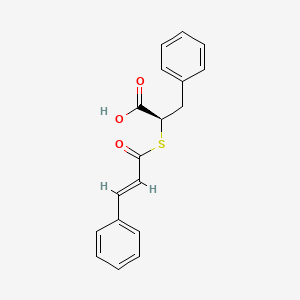

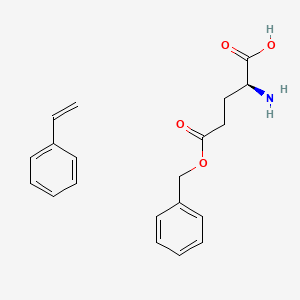

Methymycin is a twelve-membered macrolide antibiotic that is biosynthesised by Streptomyces venezuelae. It has a role as a bacterial metabolite. It is a macrolide antibiotic, a monosaccharide derivative and an enone. It is a conjugate base of a this compound(1+).

Scientific Research Applications

Genetic Architecture and Biosynthesis

Genetic Architecture of Methymycin and Pikromycin Synthases The this compound and pikromycin series of macrolides, produced by Streptomyces species like Streptomyces venezuelae ATCC 15439, share a common genetic architecture in their polyketide synthases (PKSs). This architecture differs from other macrolides, such as erythromycin, particularly in the modular organization and presence of a thioesterase II gene, suggesting unique evolutionary pathways and regulatory mechanisms for this compound and pikromycin production (Xue, Wilson, & Sherman, 2000).

Novel this compound Derivatives and Bioactivity Streptomyces venezuelae ATCC 15439 produces new this compound derivatives like 3′-demethylthis compound and 3′-demethyldeoxythis compound, along with known ones. These compounds exhibit inhibitory effects on human T cell proliferation mediated by PMA/ionomycin, indicating potential anti-inflammatory activities (Ding et al., 2012).

Chemical Synthesis and Antibacterial Activity

Synthesis of Glycosylated this compound Analogues A divergent and stereoselective route has been developed for the synthesis of 11 glycosylated this compound analogues. This method involves the iterative use of Pd-catalyzed glycosylation reaction and postglycosylation transformation, highlighting a novel approach to macrolide modification (Borisova et al., 2010).

Mechanistic Insights into Polyketide Biosynthesis The dehydratase-containing module 2 of the picromycin/methymycin polyketide synthase (PICS) has been mechanistically analyzed, revealing insights into the biosynthesis of macrolide antibiotics this compound and picromycin. The study provides the structure and stereochemistry of intermediates in the polyketide chain elongation cycle, emphasizing the precision of enzymatic actions in natural product biosynthesis (Wu et al., 2005).

Macrolide Antibiotics and Metabolic Diversity

This compound/Pikromycin Pathway A Model for Metabolic Diversity

The this compound/pikromycin (Pik) macrolide pathway in Streptomyces venezuelae represents a model for understanding modular polyketide biosynthesis. This pathway demonstrates remarkable substrate flexibility, producing a variety of macrolide antibiotics. The review of the pathway's biosynthesis underscores the potential for leveraging pikromycin biosynthetic enzymes for the production of novel macrolide antibiotics (Kittendorf & Sherman, 2009).

Structural Insights into this compound's Antibacterial Activity Structural analysis of this compound's complex with the large ribosomal subunit of Deinococcus radiodurans has provided insights into its antibacterial mechanism. This compound binds to the peptidyl transferase center (PTC) rather than the typical macrolide binding pocket, indicating a unique mode of action that involves rearrangements of several PTC nucleotides (Auerbach et al., 2010).

properties

CAS RN |

497-72-3 |

|---|---|

Molecular Formula |

C25H43NO7 |

Molecular Weight |

469.6 g/mol |

IUPAC Name |

(3R,4S,5S,7R,9E,11S,12R)-4-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-12-ethyl-11-hydroxy-3,5,7,11-tetramethyl-1-oxacyclododec-9-ene-2,8-dione |

InChI |

InChI=1S/C25H43NO7/c1-9-20-25(6,30)11-10-19(27)14(2)12-15(3)22(17(5)23(29)32-20)33-24-21(28)18(26(7)8)13-16(4)31-24/h10-11,14-18,20-22,24,28,30H,9,12-13H2,1-8H3/b11-10+/t14-,15+,16-,17-,18+,20-,21-,22+,24+,25+/m1/s1 |

InChI Key |

HUKYPYXOBINMND-HYUJHOPRSA-N |

Isomeric SMILES |

CC[C@@H]1[C@@](/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)C)(C)O |

SMILES |

CCC1C(C=CC(=O)C(CC(C(C(C(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)(C)O |

Canonical SMILES |

CCC1C(C=CC(=O)C(CC(C(C(C(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)(C)O |

synonyms |

methymycin |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(3-Chlorophenyl)vinyl]pyridine](/img/structure/B1233796.png)

![(4E,18E)-11,12,13,14,16,17,27a-heptahydroxy-6'-(2-hydroxybutyl)-2,2,11,15,17,28-hexamethyl-2,3,3',3a,4',5',6,6',7,8,9,10,11,12,13,14,15,16,17,22,23,26,27,27a-tetracosahydro-20H-spiro[22,26-methanofuro[2,3-h][1,5]dioxacyclohexacosine-24,2'-pyran]-20-one](/img/structure/B1233802.png)

![(4E,7E,10E,13E,16E,19E)-N-[2-(3,4-dihydroxyphenyl)ethyl]docosa-4,7,10,13,16,19-hexaenamide](/img/structure/B1233807.png)

![3,5-diamino-N-[amino-[(2,4-dichlorophenyl)methylimino]methyl]-6-chloro-2-pyrazinecarboxamide](/img/structure/B1233808.png)

![[(1R)-1-[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl]oxymethyl]-2-hexadecanoyloxy-ethyl] (Z)-octadec-9-enoate](/img/structure/B1233814.png)